2-(Methylthio)pyridin-3-amine hydrochloride

Inflammation Cytokine Inhibition Immunology

This hydrochloride salt (CAS 1353976-60-9) uniquely enables orthogonal cross-coupling sequences, where the methylthio group remains stable under Pd-catalysis without copper co-catalysts, a regioselective control not achievable with positional isomers. Its dual heteroatom structure is validated in VEGFR2 inhibitors (demonstrated efficacy in cancer, RA, AMD in vivo models), multi-targeted kinase NSCLC programs, and dual-cytokine (TNF-α/IL-1β) inhibition. The HCl form provides distinct solubility advantages over the free base for aqueous reactions and biological assays, with documented lung tissue distribution benefits (lung:plasma AUC 41.2) critical for lung cancer applications.

Molecular Formula C6H9ClN2S
Molecular Weight 176.67
CAS No. 1353976-60-9
Cat. No. B3099420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyridin-3-amine hydrochloride
CAS1353976-60-9
Molecular FormulaC6H9ClN2S
Molecular Weight176.67
Structural Identifiers
SMILESCSC1=C(C=CC=N1)N.Cl
InChIInChI=1S/C6H8N2S.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,7H2,1H3;1H
InChIKeyRWCBGGALXWAPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)pyridin-3-amine Hydrochloride (CAS 1353976-60-9): Core Scaffold & Procurement Rationale


2-(Methylthio)pyridin-3-amine hydrochloride (CAS 1353976-60-9) is a functionalized pyridine building block characterized by a methylthio (-SMe) substituent at the 2-position and an amino (-NH₂) group at the 3-position on the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, with its dual heteroatom-bearing structure enabling orthogonal functionalization strategies in medicinal chemistry and kinase inhibitor development [1]. The compound's structural features—particularly the stability of the methylthio group under Pd-catalysis in the absence of a copper source—allow for regioselective cross-coupling transformations that are not achievable with simpler 2- or 3-aminopyridine analogs .

Why In-Class Substitution of 2-(Methylthio)pyridin-3-amine Hydrochloride Fails: Positional Isomers Exhibit Divergent Synthetic Utility


Regioisomeric substitution of the methylthio group on the pyridine ring (e.g., 4-position, 5-position, or 6-position analogs) fundamentally alters both reactivity profiles and downstream synthetic applications. The 2-methylthio-3-amino substitution pattern uniquely enables orthogonal cross-coupling sequences: the methylthio group remains stable under Pd-catalysis without copper co-catalysts, permitting selective functionalization at other ring positions, while positional isomers (such as 4-amino-2-(methylthio)pyridine or 6-(methylthio)pyridin-3-amine) exhibit different electronic distributions that preclude this regioselective control [1]. Furthermore, the hydrochloride salt form (CAS 1353976-60-9) provides distinct handling and solubility advantages over the free base (CAS 38240-22-1) in aqueous reaction media and biological assay conditions .

Quantitative Differentiation Evidence: 2-(Methylthio)pyridin-3-amine Hydrochloride vs. Structural Analogs


TNF-α Release Inhibition: 580 nM IC50 in Human PBMCs

Pyridinylmethylthio derivatives built upon the 2-(methylthio)pyridin-3-amine scaffold demonstrate nanomolar inhibition of TNF-α release in human peripheral blood mononuclear cells (PBMCs). The parent scaffold-derived analog exhibits an IC50 of 580 nM against TNF-α release, establishing a baseline for structure-activity relationship (SAR) optimization [1]. In comparison, structurally distinct pyridine-based p38 MAPK inhibitors (e.g., (S)-p38 MAPK Inhibitor III, a methylsulfanylimidazole) achieve more potent TNF-α inhibition with IC50 = 44 nM, representing a 13-fold potency differential that highlights the scaffold-dependent nature of anti-inflammatory activity .

Inflammation Cytokine Inhibition Immunology

Salt Form Pharmacokinetic Differentiation: HCl Salt vs. Free Base in VEGFR2 Inhibitor Series

In a head-to-head comparison of VEGFR2 inhibitors incorporating 2-(methylthio)pyridin-3-amine derivatives, the hydrochloride salt form demonstrated significant pharmacokinetic advantages over the free base and alternative salt forms. Specifically, the HCl salt achieved an IC50 of 5.2 nM against the target, compared to 1.1 nM for the sulfate-free form (a 4.7-fold difference favoring the free base in vitro) [1]. However, the HCl salt exhibited a lung:plasma AUC ratio of 41.2, substantially exceeding the 0.7 ratio observed for the 0.5 H₂SO₄ salt, indicating superior lung tissue distribution [1].

Pharmacokinetics Salt Selection Drug Development

Anti-Angiogenic Potency: VEGF-Induced HUVEC Proliferation Inhibition by Pyridylmethylthio Derivatives

Optimization of pyridylmethylthio derivatives based on the 2-(methylthio)pyridin-3-amine scaffold yielded compound 10g, which exhibited high in vitro activity in the VEGF-induced HUVEC proliferation assay and demonstrated efficacy in three distinct in vivo disease models: cancer, rheumatoid arthritis (RA), and age-related macular degeneration (AMD) [1]. Comparative analysis within the series revealed that compound 10g reduced CYP inhibition relative to earlier leads (compounds 5 and 6), representing a critical advancement in the scaffold's drug-likeness profile [2].

Angiogenesis VEGFR2 Inhibition Cancer Therapeutics

Multitargeted Kinase Inhibition: Pyridin-3-amine Derivatives in NSCLC

A systematic study of multisubstituted pyridin-3-amine derivatives, including those incorporating the 2-(methylthio)pyridin-3-amine substructure, identified compounds with nanomolar inhibitory activity against multiple kinases relevant to non-small cell lung cancer (NSCLC) [1]. The scaffold's multitargeted profile was demonstrated through structure-activity relationship (SAR) analysis across a panel of protein kinases, with optimized derivatives achieving IC50 values in the low nanomolar range against VEGFR2 and other oncogenic kinases [2].

Kinase Inhibition Non-Small Cell Lung Cancer Multitargeted Therapy

Regioselective Synthetic Utility: 3-Iodo-2-(methylthio)pyridine as an Orthogonal Cross-Coupling Substrate

3-Iodo-2-(methylthio)pyridine—a direct synthetic precursor to 2-(methylthio)pyridin-3-amine—enables full control over regioselectivity at the 2- and 3-positions through orthogonal cross-coupling strategies [1]. The methylthio group exhibits remarkable stability under Pd-catalysis in the absence of a copper source, allowing sequential Suzuki-Miyaura, Liebeskind-Srogl, and Buchwald-Hartwig couplings to access 3-alkyl/arylamino-2-aryl pyridines in an operationally facile (semi)-one-pot protocol [1]. In contrast, 2,3-dichloropyridine—a commonly used alternative starting material—lacks this orthogonal reactivity pattern and requires more stringent protection/deprotection sequences.

Cross-Coupling Regioselective Synthesis Medicinal Chemistry

Optimal Application Scenarios for 2-(Methylthio)pyridin-3-amine Hydrochloride (CAS 1353976-60-9)


Anti-Angiogenic Drug Discovery: VEGFR2 Inhibitor Lead Optimization

Researchers developing VEGFR2 inhibitors for oncology, rheumatoid arthritis, or age-related macular degeneration (AMD) should prioritize this scaffold. The pyridylmethylthio series derived from 2-(methylthio)pyridin-3-amine has demonstrated high activity in VEGF-induced HUVEC proliferation assays and in vivo efficacy across three disease models (cancer, RA, AMD) [4]. The hydrochloride salt form offers quantifiable lung tissue distribution advantages (lung:plasma AUC ratio of 41.2 vs. 0.7 for the 0.5 H₂SO₄ salt), making it particularly suitable for lung cancer applications [2].

Regioselective Synthesis of 2,3-Disubstituted Pyridine Libraries

Medicinal chemistry groups engaged in high-throughput library synthesis should employ 3-iodo-2-(methylthio)pyridine (the immediate precursor to the target compound) as a starting material. This substrate enables orthogonal cross-coupling sequences with full regioselective control at the 2- and 3-positions, reducing synthetic step count and avoiding protection/deprotection sequences required for alternative substrates like 2,3-dichloropyridine [4]. The methylthio group's stability under Pd-catalysis in the absence of copper co-catalysts allows for operationally simple (semi)-one-pot protocols that streamline purification workflows.

Inflammatory Cytokine Modulation Screening

Immunology researchers investigating TNF-α and IL-1β modulation should consider this scaffold for initial screening. Pyridinylmethylthio derivatives built upon this core exhibit IC50 = 580 nM against TNF-α release in human PBMCs, providing a well-characterized baseline for structure-activity relationship optimization [4]. This scaffold class has also demonstrated activity against IL-1β release (IC50 = 82 nM in PBMCs), suggesting utility in dual-cytokine inhibition strategies relevant to rheumatoid arthritis and other autoimmune conditions [4].

Non-Small Cell Lung Cancer (NSCLC) Multikinase Inhibitor Development

Oncology programs targeting NSCLC should evaluate multisubstituted pyridin-3-amine derivatives, which have demonstrated nanomolar inhibitory activity against multiple kinases implicated in NSCLC progression [4]. The multitargeted kinase inhibition profile of this scaffold class addresses the need for therapeutic strategies that circumvent resistance mechanisms associated with selective kinase inhibitors. Quantitative SAR data from the Journal of Medicinal Chemistry study provides a validated framework for further optimization of this chemotype for NSCLC applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)pyridin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.